![molecular formula C20H22N2O2S B11633248 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one CAS No. 328977-87-3](/img/structure/B11633248.png)
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one
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Overview
Description
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities, and a tert-butylphenoxyethyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach starts with the preparation of the intermediate 2-(4-tert-butylphenoxy)ethyl chloride, which is then reacted with 2-mercaptoquinazolin-4-one under basic conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium methacrylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Biological Activities
Quinazolinone derivatives have been extensively studied for their pharmacological properties, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Acetylcholinesterase Inhibition :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action for 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The tert-butylphenoxyethyl group can enhance its binding affinity and specificity, while the quinazolinone core can modulate its biological activity. Pathways involved might include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)ethyl methacrylate: This compound shares the tert-butylphenoxyethyl group but has a different core structure.
2,4-di-tert-butylphenol: This compound has a similar tert-butylphenoxy group but lacks the quinazolinone core.
Uniqueness
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core and a tert-butylphenoxyethyl group. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
Biological Activity
The compound 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is a synthetic derivative of the quinazolinone class, noted for its diverse biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview of its potential applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C20H22N2O2S
- Molar Mass : 354.47 g/mol
- CAS Number : 328977-87-3
The compound features a 4-tert-butylphenoxy group and an ethylsulfanyl substituent, contributing to its unique physicochemical properties and potential biological interactions .
Quinazolinone derivatives, including this compound, are known for their interactions with various biological targets. Preliminary studies suggest that This compound may interact with enzymes such as acetylcholinesterase, which is critical in neurotransmission and may play a role in neurodegenerative diseases.
Anticancer Activity
Research indicates that quinazolinone derivatives have shown promise in cancer treatment. For instance, related compounds have been reported to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in multidrug resistance in cancer cells . The structural similarities of these derivatives suggest that This compound may exhibit similar anticancer properties.
Antimicrobial Properties
Quinazolinones have also been evaluated for antimicrobial activity. Studies on structurally related compounds have demonstrated effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The potential of this compound to act against resistant strains warrants further investigation.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | Structure | Chlorine substituent enhances lipophilicity |
2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | Structure | Methoxy group may influence electronic properties |
2-(3-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one | Structure | Bromine enhances reactivity due to electronegativity |
The unique combination of substituents in This compound may confer distinct pharmacological properties compared to other quinazolinones, potentially leading to enhanced selectivity and potency against specific biological targets.
Antimicrobial Efficacy
Another research effort focused on the synthesis of quinazoline derivatives as potential antimicrobial agents. Compounds were tested against both Gram-positive and Gram-negative bacteria, revealing moderate activity. This highlights the need for further exploration of the antimicrobial potential of related quinazolinones .
Properties
CAS No. |
328977-87-3 |
---|---|
Molecular Formula |
C20H22N2O2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H22N2O2S/c1-20(2,3)14-8-10-15(11-9-14)24-12-13-25-19-21-17-7-5-4-6-16(17)18(23)22-19/h4-11H,12-13H2,1-3H3,(H,21,22,23) |
InChI Key |
GHCXBLHPXMDHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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